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Compound of Interest

Compound Name: 2-Fluoro-5-methoxypyridine

Cat. No.: B146139 Get Quote

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Reactivity, and

Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated
Pyridines
2-Fluoro-5-methoxypyridine is a substituted pyridine derivative that has emerged as a

valuable building block in the fields of medicinal chemistry, agrochemicals, and materials

science.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The

pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation

of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile. Fluorine's

high electronegativity can improve metabolic stability, increase lipophilicity, and modulate the

pKa of nearby functional groups, all of which are critical parameters in drug design.

This guide provides a comprehensive overview of the core physical and chemical properties of

2-Fluoro-5-methoxypyridine, its characteristic reactivity, and its application in modern

synthetic chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties
2-Fluoro-5-methoxypyridine is characterized by a pyridine ring substituted with a fluorine

atom at the C2 position and a methoxy group at the C5 position. This substitution pattern

dictates its physical properties and chemical behavior.
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Physical Properties
The compound is typically described as a white crystalline powder or a colorless to pale yellow

liquid, a discrepancy explained by its low melting point, which is near room temperature. This

requires careful consideration for storage and handling, as it may exist in either state

depending on the ambient temperature.

Property Value Source

CAS Number 51173-04-7

Molecular Formula C₆H₆FNO [2]

Molecular Weight 127.12 g/mol N/A

Appearance
White crystalline powder or

colorless to pale yellow liquid
[2]

Melting Point 25-29 °C N/A

Boiling Point ~144.8 °C at 760 mmHg

Density ~1.146 g/cm³

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Fluoro-5-
methoxypyridine. The following data provides a reference for its characterization.
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Spectroscopy Key Features

¹H NMR

Protons on the pyridine ring will exhibit

characteristic shifts and coupling constants

influenced by both the fluorine and methoxy

substituents. The methoxy group will appear as

a singlet around 3.9 ppm.

¹³C NMR

The carbon attached to the fluorine atom (C2)

will show a large one-bond C-F coupling

constant. The chemical shifts of the ring carbons

are influenced by the electron-withdrawing

fluorine and electron-donating methoxy group.

¹⁹F NMR

A singlet is expected, with a chemical shift

characteristic of a fluorine atom attached to an

aromatic ring.

IR Spectroscopy

Characteristic peaks for C-F stretching, C-O

stretching (aromatic ether), and C=N/C=C

stretching of the pyridine ring are expected.

Mass Spectrometry
The molecular ion peak (M+) should be

observed at m/z = 127.12.

Chemical Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-5-methoxypyridine is dominated by the electronic effects of its

substituents. The fluorine at the C2 position, being ortho to the ring nitrogen, is highly activated

towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy

group at C5 modulates the overall electron density of the ring.

Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of the pyridine ring are electron-deficient and thus activated for

nucleophilic attack. The presence of a halogen at these positions makes them susceptible to

displacement. In SNAr reactions on halopyridines, the rate of displacement generally follows

the trend F > Cl > Br > I.[3][4] This is because the high electronegativity of fluorine polarizes the

C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate
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Meisenheimer complex.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to

be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the

exceptional leaving group ability of fluoride in this context.[5][6]

This high reactivity makes 2-Fluoro-5-methoxypyridine an excellent substrate for introducing

a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C2 position to

build more complex molecular architectures.[5]

Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is highly reactive in SNAr, it is generally the least reactive of the carbon-

halogen bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura

coupling.[4] The rate-determining step in these reactions is typically the oxidative addition of

the halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds.

The general reactivity trend is I > Br > Cl >> F.[4]

Therefore, while not the primary application, functionalization via cross-coupling at the C2

position would require specialized, highly active catalytic systems designed for C-F bond

activation. This differential reactivity allows for orthogonal synthetic strategies where other

halogens on the ring could be selectively functionalized with cross-coupling reactions while

leaving the C2-fluorine intact for a subsequent SNAr step.

Synthesis of 2-Fluoro-5-methoxypyridine
While specific, detailed preparations of 2-Fluoro-5-methoxypyridine are not extensively

documented in readily available literature, general synthetic routes can be inferred from the

synthesis of related compounds like 2-amino-5-fluoropyridine.[7] A plausible route could

involve:

Starting Material: Beginning with a readily available substituted pyridine, such as 2-

aminopyridine.

Functional Group Interconversion: A sequence involving nitration, reduction, diazotization,

and a Schiemann reaction could be employed to introduce the fluorine atom.[7]

Introduction of the Methoxy Group: The methoxy group could be introduced via nucleophilic

substitution of another leaving group or by other standard methods for synthesizing aryl
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ethers.

Key Experimental Protocols
The following protocols are representative of the key transformations involving 2-Fluoro-5-
methoxypyridine and its analogs.

Protocol: Nucleophilic Aromatic Substitution (SNAr)
with an Amine
This protocol describes a general procedure for the reaction of 2-Fluoro-5-methoxypyridine
with a primary or secondary amine to yield the corresponding 2-amino-5-methoxypyridine

derivative.

Methodology:

Reaction Setup: To a clean, dry reaction vial, add 2-Fluoro-5-methoxypyridine (1.0 equiv),

the desired amine (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃,

2.0 equiv).

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-

Dimethylformamide (DMF).

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Characterization: Confirm the structure of the final product using NMR and Mass

Spectrometry.
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Reaction Setup
Reaction Workup & Purification

Combine Reactants:
- 2-Fluoro-5-methoxypyridine

- Amine Nucleophile
- Base (e.g., K₂CO₃)

Add Solvent
(e.g., DMSO)

Heat Reaction
(80-120 °C)

Monitor Progress
(TLC / LC-MS)

Aqueous Workup
& Extraction Dry & Concentrate Flash Chromatography Characterize Product

(NMR, MS)

Click to download full resolution via product page

General workflow for SNAr on 2-Fluoro-5-methoxypyridine.

Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
This protocol is adapted from established methods for structurally similar chloropyridines and

serves as a starting point for coupling reactions at a different position if another halogen (e.g.,

Br or Cl) were present on the 2-Fluoro-5-methoxypyridine scaffold.[8]

Methodology:

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine

the halopyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such

as cesium carbonate (Cs₂CO₃, 2.0 equiv), a palladium catalyst like Pd₂(dba)₃ (1.5 mol%),

and a suitable phosphine ligand like XPhos (3 mol%) in an oven-dried reaction vial.[8]

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8]

Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous

stirring for 12-24 hours.[8]

Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of

celite to remove palladium residues.

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue via flash column

chromatography.
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Characterization: Confirm the structure of the biaryl product using NMR and Mass

Spectrometry.

Inert Atmosphere Setup

Coupling Reaction Workup & Purification
Combine:

- Halopyridine
- Boronic Acid

- Base (e.g., Cs₂CO₃)
- Pd Catalyst & Ligand

Add Degassed
Solvent

Heat Reaction
(100-110 °C) Monitor Progress Filter through Celite Aqueous Wash

& Extraction Purify via Chromatography Characterize Biaryl Product
(NMR, MS)

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery
2-Fluoro-5-methoxypyridine is a key intermediate in the synthesis of complex molecules for

the pharmaceutical and agrochemical industries.[2] Its incorporation into drug candidates is

driven by the beneficial properties conferred by the fluoropyridine moiety, including:

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-

life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as

hydrogen bonding or dipole-dipole interactions.

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can

improve its ability to cross cell membranes.

It is frequently employed in the synthesis of kinase inhibitors, a major class of drugs used in

oncology and inflammation treatment.

Safety and Handling
2-Fluoro-5-methoxypyridine is a hazardous chemical and must be handled with appropriate

safety precautions.[9]
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General Handling: Use in a well-ventilated area or a fume hood.[10] Avoid contact with skin,

eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including

safety goggles, chemical-resistant gloves, and a lab coat.[2]

Fire Hazards: The compound may be flammable.[10] Keep away from open flames, sparks,

and hot surfaces.[9][10] Use carbon dioxide, dry chemical, or alcohol-resistant foam for

extinction.[11]

Health Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[11]

Harmful if swallowed.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion
2-Fluoro-5-methoxypyridine is a versatile and highly valuable reagent for chemical synthesis.

Its defining feature is the activated C2-fluorine, which enables facile nucleophilic aromatic

substitution, providing a reliable method for introducing diverse functional groups. This

reactivity, combined with the beneficial physicochemical properties imparted by the

fluoromethoxy-substituted pyridine ring, solidifies its role as a key building block for the

discovery and development of new pharmaceuticals and other advanced materials. A thorough

understanding of its properties and reactivity is crucial for any researcher aiming to leverage its

full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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